An In-Depth Technical Guide to 5-(Methoxycarbonyl)picolinic Acid
An In-Depth Technical Guide to 5-(Methoxycarbonyl)picolinic Acid
This guide provides a comprehensive technical overview of 5-(Methoxycarbonyl)picolinic acid, a pivotal heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this compound's properties, synthesis, and applications.
Core Molecular Attributes and Physicochemical Properties
5-(Methoxycarbonyl)picolinic acid, also known as 5-(methoxycarbonyl)pyridine-2-carboxylic acid, is a disubstituted pyridine derivative.[1][2] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position and a methyl ester at the 5-position. This unique arrangement of functional groups—a Lewis basic nitrogen atom, a hydrogen-bond-donating carboxylic acid, and a hydrogen-bond-accepting ester—imparts a distinct reactivity profile, making it a valuable synthon in various chemical applications.
The fundamental properties of this compound are summarized below, providing a critical baseline for its use in experimental design.
| Property | Value | Source |
| CAS Number | 17874-79-2 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [2][3] |
| Molecular Weight | 181.15 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 187 °C | [4] |
| Solubility | Sparingly soluble in chloroform (heated), slightly soluble in DMSO and methanol | [4] |
| pKa | 3.21 ± 0.10 (Predicted) | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C; Hygroscopic | [4] |
Structural Diagram
Caption: Chemical structure of 5-(Methoxycarbonyl)picolinic acid.
Synthesis and Purification
The preparation of 5-(Methoxycarbonyl)picolinic acid is most commonly achieved through the selective hydrolysis of the corresponding diester, dimethyl 2,5-pyridinedicarboxylate. This method is favored due to the differential reactivity of the two ester groups, allowing for a controlled, high-yield synthesis.
Rationale for Synthetic Strategy
The ester at the 2-position (alpha to the pyridine nitrogen) is more susceptible to nucleophilic attack (saponification) than the ester at the 5-position. This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which polarizes the carbonyl carbon at the 2-position, making it more electrophilic. By carefully controlling the stoichiometry of the base (e.g., sodium hydroxide) and the reaction conditions, one can selectively cleave the C2-ester while leaving the C5-ester intact.
Detailed Experimental Protocol: Selective Saponification
This protocol is adapted from established laboratory procedures.[4]
-
Reaction Setup: In a 500 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add dimethyl 2,5-pyridinedicarboxylate (28 g, 0.146 mol) and methanol (260 mL).
-
Base Addition: While stirring the suspension at room temperature, slowly add a solution of sodium hydroxide (6.2 g, 0.155 mol) in water over approximately 3.5 hours. Causality Note: The slow addition of NaOH is critical to maintain selectivity and prevent the hydrolysis of both ester groups.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux. A white suspension will form.
-
Acidification: While maintaining reflux, add 2 M hydrochloric acid (121 mL) dropwise over 1 hour. The reaction mixture will gradually turn yellow. Causality Note: Acidification protonates the carboxylate intermediate, causing the final product to precipitate from the solution.
-
Isolation: Cool the flask in an ice-water bath to complete the precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with a 2:1 methanol/water mixture (35 mL) and then with cold water (50 mL).
-
Drying: Dry the resulting white solid overnight at room temperature to yield the final product (Typical yield: ~75%).[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-(Methoxycarbonyl)picolinic acid.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data presented here serve as a benchmark for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides definitive structural information. The aromatic region will display three distinct signals corresponding to the protons on the pyridine ring. The methyl ester will appear as a singlet around 3.9-4.0 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct resonances, corresponding to the eight carbon atoms in the molecule, confirming the absence of molecular symmetry. Key signals include the two carbonyl carbons (one for the acid, one for the ester) and the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3000-2500 (broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[5] |
| ~1730-1710 | C=O stretch (ester) | Confirms the presence of the methoxycarbonyl group.[5][6] |
| ~1710-1680 | C=O stretch (acid) | Confirms the presence of the carboxylic acid group.[5][6] |
| ~1600-1450 | C=C and C=N stretches | Aromatic ring vibrations of the pyridine core.[7] |
| ~1300-1200 | C-O stretch | Associated with both the ester and carboxylic acid moieties. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 5-(Methoxycarbonyl)picolinic acid, the molecular ion peak [M]⁺ would be observed at an m/z of 181.15.[3] Common fragmentation patterns may include the loss of a methoxy group (-OCH₃) or a carboxyl group (-COOH).
Characterization Workflow Diagram
Caption: Standard workflow for analytical validation.
Applications in Research and Development
The bifunctional and heterocyclic nature of 5-(Methoxycarbonyl)picolinic acid makes it a highly sought-after building block in several advanced research areas.
Drug Discovery and Medicinal Chemistry
Picolinic acid derivatives are a well-established class of compounds with diverse biological activities, including use as herbicides and potential therapeutics.[8][9][10] 5-(Methoxycarbonyl)picolinic acid serves as a versatile scaffold for generating libraries of novel compounds.
-
Linker/Scaffold: The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed or reduced. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Pharmacophore Element: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The nitrogen atom can serve as a key hydrogen bond acceptor, interacting with biological targets.
-
Prodrug Strategies: The ester or acid functionality can be modified to create prodrugs, improving the pharmacokinetic profile of a parent drug molecule. For instance, derivatives of 5-substituted picolinic acids have been investigated for the treatment of diseases mediated by IL-1 and/or TNF.[11]
Materials Science: Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[12] The distinct coordination sites on 5-(Methoxycarbonyl)picolinic acid make it an excellent candidate for a multitopic linker in MOF synthesis.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming stable, porous frameworks.[13] The ester group can either remain as a non-coordinating functional group decorating the pores of the MOF or be hydrolyzed post-synthesis to introduce additional functional sites.
-
Tunable Properties: The presence of the ester group allows for post-synthetic modification, enabling the tuning of the MOF's properties, such as pore size, surface chemistry, and guest affinity for applications in gas storage, separation, and catalysis.[14][15]
MOF Assembly Logic Diagram
Caption: Conceptual assembly of a MOF using the title compound as a linker.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for ensuring safety.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[16]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended).[4]
Conclusion
5-(Methoxycarbonyl)picolinic acid is a compound of significant utility, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is the foundation for its successful application in the development of novel pharmaceuticals and advanced materials.
References
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MDPI. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]
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Wikipedia. (2025). Pyridinedicarboxylic acid. Retrieved from [Link]
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MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3,5-Pyridinedicarboxylic Acid Monomethyl Ester Supplier China. Retrieved from [Link]
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ResearchGate. (2007). (PDF) A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]
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PubMed. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]
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YouTube. (2021). The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). Retrieved from [Link]
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ResearchGate. (2015). On metal–organic framework isomers, and the SF 6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker. Retrieved from [Link]
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PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
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Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
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Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512). Retrieved from [Link]
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Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
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National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
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Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
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